1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one
Overview
Description
1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one is a useful research compound. Its molecular formula is C12H15ClN2O2 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Utilities and Chemical Properties
Research on compounds with similar structures to 1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one often focuses on their synthetic utilities and chemical properties. For example, studies on the synthesis of benzodiazepines, quinoxalines, and benzoxazines from o-phenylenediamines reveal the importance of these compounds in creating pharmacologically active molecules. These synthetic routes highlight the compound's relevance in developing new medicinal chemistry frameworks (Ibrahim, 2011).
Environmental Persistence and Toxicity
While the specific compound of interest is not directly cited, research on related compounds, such as parabens and chlorophenols, underscores the importance of understanding the environmental persistence and potential toxicity of synthetic chemicals. Studies suggest the ubiquity of such compounds in aquatic environments and their biodegradability, raising questions about their environmental impact and the need for monitoring their fate and behavior in natural ecosystems (Haman et al., 2015).
Pharmacological Applications
Given the structural similarities to known pharmacologically active compounds, research into the pharmacological actions of related dibenzodiazepine class drugs, such as clozapine, provides insights into potential therapeutic applications. Such studies detail the unique antipsychotic properties and effectiveness in treating specific psychiatric conditions, offering a template for exploring the therapeutic potentials of similar compounds (Ashby & Wang, 1996).
properties
IUPAC Name |
1-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-(methylamino)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-14-7-12(16)15-4-5-17-11-3-2-10(13)6-9(11)8-15/h2-3,6,14H,4-5,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVCBYYPTXLLGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCOC2=C(C1)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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